![molecular formula C16H14N2O3 B5794768 5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)
5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as PMOZ and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Computational and Pharmacological Potential
1,3,4-oxadiazole derivatives, which include variants similar to 5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, have been explored for their computational and pharmacological potential. These compounds have shown promise in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain derivatives demonstrated binding and moderate inhibitory effects in assays for epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating a broad spectrum of potential therapeutic applications (Faheem, 2018).
Anticonvulsant Activity
Another research area involves the synthesis of new 1,3,4-oxadiazoles for anticonvulsant activity. Specific compounds, structurally similar to 5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, showed significant anticonvulsant potency, suggesting their potential use in neurological disorders (Tsitsa et al., 1989).
Luminescence and Chelate Complexes
Research has been conducted on the luminescence properties of 1,2,4-oxadiazoles, including their zinc(II) and copper(II) chelates. These compounds, including variants of 5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, have shown emission maxima in a certain range, making them potentially useful in light-emitting applications (Mikhailov et al., 2016).
Antibacterial Activity
1,3,4-oxadiazole derivatives have also been studied for their antibacterial activity. New compounds synthesized from 5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl(methyl)-methanones have shown potential against various bacteria, indicating their application in combating bacterial infections (Rai et al., 2010).
Anticancer Evaluation
The antiproliferative activity of 1,3,4-oxadiazole derivatives against human tumor cell lines has been a significant area of research. Certain compounds, structurally related to 5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, exhibited high inhibitory activity against specific tumor cell lines, suggesting their potential use as chemotherapeutic agents (Yakantham et al., 2019).
properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-7-9-14(10-8-13)20-11-15-17-16(18-21-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWLNMQWRRURCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.